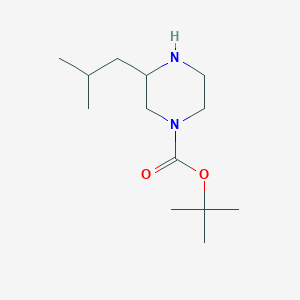

1-Boc-3-isobutylpiperazine

説明

Significance of Piperazine (B1678402) Derivatives in Pharmaceutical Research

Piperazine derivatives are a class of chemical compounds that have been extensively modified from the core piperazine structure and exhibit a wide spectrum of pharmacological activities. wisdomlib.org Their structural versatility and the presence of two nitrogen atoms make them highly amenable to chemical modifications, which can significantly influence their biological activity. researchgate.netresearchgate.net This adaptability has led to their incorporation into numerous clinically approved drugs with applications ranging from antipsychotics and antidepressants to anticancer and antiviral agents. researchgate.netnih.gov

The therapeutic potential of piperazine derivatives is vast, with research demonstrating their efficacy as analgesic, antibacterial, antifungal, and anti-inflammatory agents. wisdomlib.org The ability to introduce various substituents to the piperazine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug design and development. researchgate.netenamine.net

Role of N-Boc Protection in Piperazine Chemistry

The synthesis of complex piperazine derivatives often requires a strategic approach to control the reactivity of the two nitrogen atoms. This is where the tert-butoxycarbonyl (Boc) protecting group plays a pivotal role. N-Boc protection involves the temporary attachment of a Boc group to one of the nitrogen atoms, rendering it unreactive while chemical modifications are made to the other nitrogen or other parts of the molecule. lifechempharma.comchemicalbook.com

This selective protection is crucial for achieving high yields and purity in multi-step syntheses. chemicalbook.com The Boc group is favored due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions, which prevents the cleavage of other sensitive functional groups within the molecule. chemicalbook.comclockss.org The use of N-Boc-protected piperazines, such as 1-Boc-piperazine, is a common strategy in the synthesis of complex pharmaceutical intermediates. lifechempharma.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

1-Boc-3-isobutylpiperazine stands as a testament to the strategic importance of piperazine (B1678402) scaffolds and N-Boc protection in medicinal chemistry. Its well-defined structure and versatile reactivity make it an indispensable tool for the synthesis of novel and complex molecules. As the field of drug discovery continues to evolve, the demand for such specialized building blocks will undoubtedly grow, further cementing the role of this compound in the development of future therapeutics.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutically Relevant Piperazine (B1678402) Analogs

1-Boc-3-isobutylpiperazine serves as a foundational starting material for creating diverse libraries of piperazine analogs. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This feature is instrumental in synthetic strategies that require sequential modification of the two nitrogen atoms of the piperazine core.

For instance, the synthesis of potent Neuropeptide S Receptor (NPSR) antagonists utilizes Boc-protected piperazine precursors. acs.orgnih.gov In these synthetic routes, the unprotected nitrogen can be alkylated or acylated, followed by the deprotection of the Boc group to allow for further modification or cyclization. acs.org A key intermediate, (S)-tert-Butyl 4-Benzyl-2-isobutylpiperazine-1-carboxylate, highlights a typical synthetic manipulation where the second nitrogen is functionalized before potential modification at the Boc-protected nitrogen. acs.org The isobutyl substituent itself is a critical element, providing a bulky, lipophilic moiety that can probe hydrophobic pockets within a target receptor, potentially enhancing binding affinity and selectivity. vulcanchem.com The conformational flexibility of the piperazine ring can be restricted by such bulky substituents, which may pre-organize the molecule into a bioactive conformation favorable for receptor binding. vulcanchem.com

Exploration of Specific Pharmacological Activities of Piperazine Derivatives

The structural features of this compound make it an ideal starting point for derivatives targeting a wide range of biological processes. The piperazine core is a common element in drugs targeting the central nervous system, infectious diseases, and cancer. ontosight.airesearchgate.net

Piperazine derivatives are extensively studied for their potential to inhibit cancer cell growth. ontosight.airesearchgate.net Research has shown that incorporating the piperazine moiety can lead to compounds with significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov

A study investigating piperazine derivatives against human chronic myelogenous leukemia K-562 cells tested several compounds, including (S)-1-benzyl-3-isobutylpiperazine-2,5-dione, which is a diketopiperazine derivative of the core structure. researchgate.net Diketopiperazines can be synthesized from amino acid derivatives, and this particular compound demonstrated inhibitory effects on the proliferation of the K-562 cell line. researchgate.netuoguelph.ca In another study, a library of antiviral piperazine compounds was repurposed and screened for anticancer activity, revealing that derivatives with a piperazine ring and aryl urea (B33335) functions showed selective cytotoxicity against breast cancer cells. nih.gov Compounds 35 and 37 from this study were identified as promising hits for developing new anticancer agents. nih.gov

| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |

|---|---|---|---|

| (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (Compound B) | K-562 Human Chronic Myelogenous Leukemia | Inhibited Proliferation | Not explicitly stated as IC50, but showed inhibitory effect |

The piperazine scaffold is a key component in a number of antimicrobial agents. researchgate.netnih.gov The use of N-Boc-piperazine is an effective strategy for synthesizing antimicrobial compounds, as it allows for controlled modifications that can enhance potency and reduce side products. nih.gov For example, N-Boc-piperazine has been used in the nucleophilic substitution reaction to create quinoxaline (B1680401) 1,4-dioxide derivatives, which are investigated for their antimicrobial properties. nih.gov

Studies on coumarin-piperazine derivatives have also demonstrated significant antibacterial activity. scienceopen.com One compound, which included a Boc substituent on the piperazine ring, showed notable activity against S. aureus. The removal of the Boc group in this instance led to a decrease in activity, highlighting its potential role in the molecule's interaction with its bacterial target. scienceopen.com Furthermore, piperazine derivatives have been synthesized and tested against a panel of bacteria and fungi, with many showing significant antimicrobial properties. researchgate.net

| Compound Structure | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| Coumarin with methylene (B1212753) linker to amide and Boc-piperazine | S. aureus | 22 |

Piperazine derivatives have been explored for their anti-inflammatory and analgesic potential. 1-Isobutylpiperazine itself has been noted for its potential anti-inflammatory properties. A significant area of research is the development of phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases. googleapis.com A patent for therapeutic piperazines as PDE4 inhibitors lists (S)-1-(3-cyclopentyloxy-4-méthoxyphényl)-3-isobutylpipérazine as a specific compound of interest, directly demonstrating the utility of the 3-isobutylpiperazine scaffold in creating anti-inflammatory agents. googleapis.com

In the realm of analgesia, piperazine-related structures have been investigated as ligands for opioid receptors. nih.gov Diketopiperazine analogs, which can be derived from piperazine-containing dipeptides, have shown selective affinity for the kappa opioid receptor (KOR), a target for developing non-addictive analgesics. nih.gov Additionally, the Neuropeptide S system, which is modulated by piperazine derivatives, plays a role in opioid-independent analgesia. acs.orgnih.gov

The versatility of the this compound scaffold allows for the development of potent and selective modulators for various G protein-coupled receptors (GPCRs) and nuclear receptors.

Opioid Receptors : The modulation of opioid receptors is a key strategy for pain management. mdpi.com Research into novel opioid receptor ligands has included diketopiperazine and dipeptide analogs. nih.gov One study found that a dipeptide analog containing an electron-withdrawing Boc group restored some kappa opioid receptor (KOR) activity in a series of des-methoxy compounds, suggesting that the electronic properties conferred by the Boc group can be crucial for receptor affinity. nih.gov Molecular modeling studies on other piperazine derivatives have aimed to understand the structural requirements for binding to the µ-opioid receptor. science.gov

Neuropeptide S Receptor (NPSR) : The NPSR system is involved in various neurological functions, and its antagonists are potential therapeutics for substance abuse disorders. acs.orgnih.gov A series of potent NPSR antagonists based on an oxazolo[3,4-a]pyrazine core have been developed from Boc-protected piperazine intermediates. acs.orgnih.gov The synthesis of these antagonists often begins with precursors like (S)-tert-Butyl 4-Benzyl-2-isobutylpiperazine-1-carboxylate. acs.org Structure-activity relationship (SAR) studies revealed that substitutions on the piperazine core are critical for antagonist potency. For instance, introducing different side chains at the 5-position, which corresponds to the original 3-position of the piperazine ring, significantly impacted activity. An isopropyl chain (structurally similar to isobutyl) led to a 10-fold reduction in potency compared to the parent compound, indicating that the size and nature of this substituent are finely tuned for optimal receptor interaction. acs.org

| Compound | Modification | KB (nM) |

|---|---|---|

| 1 | Reference Compound (1,1-diphenyl) | 7.6 |

| 18 | 5-isopropyl chain | 78 |

| 19 | 5-isobutyl chain | 167 |

| 21 | 5-phenylglycine derivative | 16 |

Data sourced from a study on oxazolo[3,4-a]pyrazine derivatives. acs.org

PPARδ : Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor and a promising drug target for metabolic diseases like atherosclerosis due to its role in lipid metabolism and inflammation. nii.ac.jp A study on the discovery of novel PPARδ agonists explored a series of piperidinyl/piperazinyl-benzothiazole derivatives. The investigation into the piperazine scaffold included (S)-2-alkylpiperazine derivatives, which are structural isomers of the 3-substituted piperazine of interest. The research suggested that the (S)-2-alkylpiperazine scaffold was appropriate for achieving good PPARδ agonist activity and selectivity over other PPAR subtypes. This indicates that the 3-isobutylpiperazine core could also be a valuable component in designing selective PPARδ modulators. nii.ac.jp

The piperazine heterocycle is a structural feature in various compounds investigated for antiviral activity. ontosight.ai Piperazine derivatives have shown promise in inhibiting the replication of viruses such as noroviruses. ontosight.aisigmaaldrich.com While direct studies on the antiviral properties of this compound are not prevalent, its role as a synthetic intermediate is critical. For example, a library of piperazine derivatives that were initially developed as antiviral agents was later screened for anticancer properties, demonstrating the crossover potential of these scaffolds. nih.gov Furthermore, structurally related Boc-protected heterocyclic building blocks, such as 1-Boc-piperidine-4-carboxylic acid, are utilized in the synthesis of antiviral agents. vulcanchem.com The antiviral effects of natural products like betulin (B1666924) have also been enhanced by creating derivatives, some of which incorporate heterocyclic moieties to improve their pharmacological profiles. nih.gov

Receptor Modulation (e.g., Opioid Receptors, Neuropeptide S Receptor, PPARδ)

Strategies for Enhancing Pharmacokinetic Profiles

Strategies aimed at improving the pharmacokinetic profiles of drug candidates are crucial for ensuring that a compound reaches its target in the body in sufficient concentration and for an adequate duration. For molecules derived from scaffolds like this compound, medicinal chemists employ various techniques to optimize absorption, distribution, metabolism, and excretion (ADME) properties. A primary challenge for agents targeting the central nervous system (CNS) is overcoming the highly selective blood-brain barrier.

Modulation of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a significant obstacle in the development of drugs for CNS diseases, as it severely restricts the passage of most therapeutic agents from the bloodstream into the brain. nih.govosti.gov The ability to rationally modulate the BBB permeability of a drug candidate is, therefore, a critical aspect of medicinal chemistry. The this compound scaffold provides a versatile platform for implementing strategies to enhance CNS penetration.

Key strategies for enhancing BBB permeability revolve around modifying the physicochemical properties of the molecule to favor passive diffusion or to interact favorably with transport systems. The major pathway for CNS drugs to cross the BBB is passive diffusion, which is governed by characteristics such as lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors. nih.govdovepress.com

Leveraging Lipophilicity and Structural Features

The inherent structural features of this compound contribute favorably to properties required for CNS penetration. The isobutyl group increases the lipophilicity of the molecule, a key factor for crossing the lipid membranes of the BBB. vulcanchem.com Furthermore, the piperazine ring is a common substructure found in many CNS-active drugs and is recognized as a "brain-penetrant" fragment. nih.govacs.org

Medicinal chemistry campaigns often focus on the following modifications:

Increasing Lipophilicity: While the isobutyl group provides a degree of lipophilicity, further optimization is often required. This can be achieved by attaching aromatic or other lipophilic groups to the piperazine core. For instance, the introduction of a benzylpiperazine moiety has been successfully used as a strategy to shuttle hydroxamate-based inhibitors into the brain. nih.gov

Modulating Basicity (pKa): The piperazine ring contains two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders it non-basic. The second nitrogen is a basic center, and its pKa is a critical parameter. For a final drug candidate (after potential Boc-deprotection), a tertiary amine with a pKa in the physiological range can exist in equilibrium between its charged (protonated) and uncharged (neutral) forms. The neutral form is significantly more capable of passive diffusion across the BBB. osti.gov Strategic modification of the piperazine substituents allows for fine-tuning of this pKa value.

Structural Rigidity: Increasing the rigidity of a molecule can be a favorable strategy for enhancing BBB permeability by reducing the entropic penalty associated with adopting a conformation suitable for membrane crossing. nih.gov This can be achieved by incorporating the piperazine ring into larger, more constrained cyclic systems.

Efflux Transporter Avoidance: Successful entry into the brain is only part of the challenge; the molecule must also avoid being actively pumped out by efflux transporters such as P-glycoprotein (P-gp). nih.govosti.gov Structural modifications are often screened to identify candidates with low P-gp substrate liability. This is a complex process where subtle changes to the molecule's structure can significantly impact its interaction with these transporters.

Research Findings in BBB Permeability

While specific permeability data for this compound itself is not extensively published, studies on structurally related compounds illustrate the principles of modulating BBB penetration. In the development of CNS-penetrant neuronal nitric oxide synthase (nNOS) inhibitors, researchers systematically modified a lead compound to improve its brain exposure. nih.gov They utilized the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to assess passive permeability in vitro.

Similarly, in a program to develop a CNS-active reactivator for nerve agent exposure, iterative modifications led to a compound (LLNL-02) with significantly improved permeability compared to the initial scaffold (RS-194B). osti.gov The key changes involved increasing lipophilicity and modulating the pKa of a tertiary amine, principles directly applicable to derivatives of this compound.

The table below presents illustrative data based on published findings for analogous systems, demonstrating how chemical modifications can impact in vitro BBB permeability.

| Compound | Key Structural Features | Permeability (Pₑ) (10⁻⁶ cm/s) | Predicted CNS Penetration |

|---|---|---|---|

| Analog A (Baseline) | Polar scaffold, low lipophilicity | 0.21 | Low |

| Analog B (Modified) | Increased lipophilicity (e.g., addition of benzo group), optimized amine pKa | 3.7 | High |

| Diazepam (High Permeability Control) | Known CNS-active drug | 3.9 | High |

This table is illustrative, based on data for analogous systems like RS-194B and LLNL-02 to demonstrate the impact of structural modifications on permeability as measured by PAMPA-BBB assays. osti.gov

These findings underscore that the this compound scaffold is a valuable starting point for medicinal chemists. By strategically modifying its structure to optimize lipophilicity, basicity, and rigidity, it is possible to significantly enhance the blood-brain barrier permeability of resulting drug candidates, thereby increasing their potential for treating CNS disorders.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Isobutyl and Boc Substituents on Biological Activity

The biological profile of a piperazine-based compound is intricately linked to the nature of its substituents. The Boc and isobutyl groups in 1-Boc-3-isobutylpiperazine each play a distinct role in defining the molecule's potential interactions with biological targets.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, but its inherent properties also contribute significantly to the structure-activity relationship (SAR) of a parent molecule.

Steric Hindrance : The Boc group is sterically bulky. This size can influence the molecule's conformation and limit its rotational freedom, which may be advantageous for binding to a specific receptor pocket. Conversely, significant steric hindrance can also prevent the molecule from accessing a target's binding site. Studies on related N-Boc protected amines have shown that steric hindrance from adjacent groups can slow reaction rates, a principle that also applies to enzymatic interactions. nih.gov

Electronic Influence : As an electron-withdrawing group, the Boc substituent decreases the electron density on the nitrogen atom to which it is attached. biomedpharmajournal.org This reduction in nucleophilicity can modulate the strength of hydrogen bonds and other non-covalent interactions with biological targets. The electron-withdrawing nature of the Boc group can also influence the reactivity of other parts of the molecule, a factor that is critical during both chemical synthesis and metabolic processes. biomedpharmajournal.org

The isobutyl group at the C-3 position is a non-polar, hydrophobic alkyl substituent. Its primary contributions to biological activity are through steric and hydrophobic interactions.

Steric Bulk : Similar to the Boc group, the isobutyl group adds steric bulk to the piperazine (B1678402) ring. Its presence can help orient the molecule within a receptor's binding pocket. In SAR studies of other piperazine-containing compounds, the introduction of even a small methyl group on the piperazine ring has been shown to cause a profound loss of activity, indicating that the size and position of alkyl substituents are critical for optimal binding. mdpi.com

Hydrophobicity : The hydrophobic nature of the isobutyl group can promote binding to hydrophobic pockets within a protein target, potentially enhancing binding affinity and selectivity.

The substitution at the C-3 position of the piperazine ring renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (S)-1-Boc-3-isobutylpiperazine and (R)-1-Boc-3-isobutylpiperazine. scispace.com It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Often, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. ontosight.ai For instance, studies on other chiral molecules have shown that creating a chiral center by introducing a methyl group can be well-tolerated, but the biological activity is often dependent on the specific stereochemistry. nih.gov Therefore, the biological evaluation of the individual (S) and (R) enantiomers of this compound is essential to determine which configuration possesses the optimal activity for a given biological target.

Steric and Electronic Effects

Modifications and Derivatization Strategies

This compound serves as a versatile intermediate for creating a library of new chemical entities. The Boc group at N-1 acts as a protecting group, allowing for selective modification at the N-4 position. Subsequent removal of the Boc group enables further derivatization at N-1, providing a modular approach to drug design. mdpi.comscialert.net

The N-4 nitrogen of this compound is a secondary amine, making it a prime location for introducing a wide variety of substituents to explore the SAR. The nature of the group attached to this nitrogen often dictates the compound's pharmacological class and potency.

Aryl and Heteroaryl Substituents : Attaching aromatic or heteroaromatic rings to the N-4 position is a common strategy in the design of CNS-active agents and other therapeutics. The electronic properties of these rings are crucial; for example, the introduction of a methoxy (B1213986) group on a phenyl ring has been shown to significantly impact receptor affinity in some series. insilico.eu

Alkyl and Acyl Groups : Modification with different alkyl chains or acyl groups can modulate the compound's lipophilicity, size, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

The following table, derived from SAR studies on related piperazine derivatives, illustrates how modifications at the N-4 position can influence biological activity.

| Base Scaffold | N-4 Substituent | Resulting Biological Activity | Reference |

| Coumarin-Piperazine | o-methoxyphenyl | High affinity for 5-HT1A, 5-HT2A, D2 receptors | insilico.eu |

| Coumarin-Piperazine | Phenyl | Moderate affinity for receptors | insilico.eu |

| Coumarin-Piperazine | Pyrimidine | Lower affinity compared to phenyl | insilico.eu |

| Vindoline-Piperazine | 4-trifluoromethylphenyl | High antiproliferative activity in cancer cell lines | mdpi.com |

| Vindoline-Piperazine | bis(4-fluorophenyl)methyl | High antiproliferative activity in cancer cell lines | mdpi.com |

This table is interactive. Click on the headers to sort the data.

While modifications at the nitrogen atoms are more common, functionalization of the piperazine ring's carbon atoms offers another avenue for structural optimization. Direct C-H functionalization techniques have been developed specifically for N-Boc protected heterocycles like piperazine.

This strategy allows for the introduction of various substituents at the carbons alpha to the N-Boc group (C-2 and C-6). nih.gov While this compound is already substituted at C-3, these methods could be adapted to introduce further diversity on the carbon skeleton. Studies have shown that even minor changes, such as adding a methyl group at the C-3 position of certain piperazine analogues, can lead to a significant loss of biological activity, highlighting the steric sensitivity of this region of the molecule. mdpi.com This underscores the importance of precise control over substitution patterns on the piperazine ring to achieve the desired biological effect.

Substituent Effects on Piperazine Ring Nitrogen Atoms

Computational Approaches in Piperazine Derivative Design

Modern drug discovery heavily relies on computational methods to guide the design and optimization of new therapeutic agents. For piperazine derivatives, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable tools. ontosight.ai

QSAR Modeling : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By analyzing descriptors related to steric, electronic, and hydrophobic properties, QSAR models can predict the activity of novel, unsynthesized piperazine derivatives, helping to prioritize which compounds to synthesize and test. koreascience.kr These models have been successfully applied to various classes of piperazine derivatives to guide the design of new ligands with improved potency. nih.gov

Molecular Docking : Molecular docking simulations predict the preferred orientation of a ligand when bound to a biological target, such as a receptor or enzyme. biomedpharmajournal.orgnih.gov For derivatives of this compound, docking studies can help visualize how the isobutyl and N-4 substituents fit into the binding site. These simulations can rationalize observed SAR data—for example, explaining why a bulky substituent at a particular position decreases activity—and guide the design of new analogues with enhanced binding affinity and selectivity. mdpi.comwiley.com Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, further refining the design process. mdpi.com

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of piperazine derivatives to develop compounds with optimized therapeutic profiles.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a target receptor or enzyme. For a molecule like this compound, these methods would be employed after its deprotection and subsequent derivatization to explore its potential as a bioactive agent.

Molecular Docking Analysis

Molecular docking simulations predict how a ligand, such as a derivative of 3-isobutylpiperazine (obtained after removing the Boc group), would fit into the binding site of a protein. The process involves:

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation. The isobutyl group introduces a specific stereochemistry and a lipophilic region, while the piperazine nitrogens offer sites for hydrogen bonding.

Preparation of the Receptor: A high-resolution 3D structure of a target protein (e.g., a G-protein coupled receptor, kinase, or protease) is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples numerous positions and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score estimates the binding affinity (e.g., in kcal/mol).

Key interactions for a 3-isobutylpiperazine scaffold would typically involve:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as donors.

Hydrophobic Interactions: The isobutyl group can fit into hydrophobic pockets of the binding site, contributing to binding affinity.

Steric Complementarity: The size and conformation of the entire molecule must fit favorably within the binding site.

While specific docking studies for this compound itself are not prevalent in published literature, as it is a protected intermediate, its derivatives are frequently evaluated. For illustrative purposes, a hypothetical docking study of a derivatized compound against a generic kinase target is presented below.

Illustrative Molecular Docking Results

| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Kinase X | 4-Aryl-3-isobutylpiperazine | -8.5 | ASP-145 | Hydrogen Bond (Piperazine NH) |

| Kinase X | 4-Aryl-3-isobutylpiperazine | -8.5 | LEU-25 | Hydrophobic (Isobutyl group) |

| Kinase X | 4-Aryl-3-isobutylpiperazine | -8.5 | VAL-78 | Hydrophobic (Aryl group) |

| Protease Y | 4-Acyl-3-isobutylpiperazine | -7.2 | GLY-101 | Hydrogen Bond (Acyl Oxygen) |

| Protease Y | 4-Acyl-3-isobutylpiperazine | -7.2 | ILE-50 | Hydrophobic (Isobutyl group) |

Virtual Screening

Virtual screening uses rapid, automated docking to evaluate large libraries of compounds against a target protein. A library of virtual compounds could be generated by adding various substituents to the 3-isobutylpiperazine scaffold. This allows for the rapid identification of potential hits that can then be synthesized and tested experimentally. This approach is more efficient than synthesizing and screening every possible compound. The process helps in prioritizing synthetic efforts towards molecules with a higher probability of being active.

Predictive Modeling for Drug Disposition

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in drug discovery. In silico models are frequently used to estimate these properties for virtual compounds before synthesis.

For this compound or its derivatives, computational models can predict several key pharmacokinetic parameters. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

Key Predicted ADME Properties:

Absorption: Models like the rule-of-five can predict oral bioavailability. The properties of this compound (MW: 242.36, LogP: ~2.5-3.0) suggest that its derivatives could have good absorption characteristics.

Distribution: The ability to cross the blood-brain barrier (BBB) is crucial for CNS-acting drugs. The isobutyl group may increase lipophilicity, potentially enhancing BBB permeability.

Metabolism: The Boc group is a protecting group designed to be cleaved. In a therapeutic context, the piperazine ring and isobutyl group would be sites for metabolic modification by cytochrome P450 enzymes (e.g., oxidation). Predictive software can identify likely sites of metabolism.

Physiologically Based Pharmacokinetic (PBPK) modeling is a more advanced technique that simulates the fate of a drug in the body by integrating in vitro ADME data with system-level physiological information. While a full PBPK model for this compound is not available, the table below illustrates the type of data that would be generated from standard in silico ADME prediction tools.

Illustrative Predicted ADME Properties for a this compound Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | 2.8 | Good balance of solubility and permeability |

| Polar Surface Area (PSA) | ~40 Ų | Likely good cell permeability |

| Human Oral Absorption | > 80% | High potential for being orally bioavailable |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | Candidate for CNS-targeted agents |

| Cytochrome P450 2D6 Inhibition | Low Probability | Lower risk of drug-drug interactions |

These predictive models are invaluable for designing new molecules based on the this compound scaffold, allowing chemists to optimize for both target affinity and favorable drug-like properties in a rational, resource-efficient manner.

Future Research Directions and Therapeutic Potential

Development of Novel 1-Boc-3-isobutylpiperazine Derived Therapeutics

The inherent properties of the this compound core have been exploited to develop a variety of targeted therapeutic candidates. The piperazine (B1678402) ring is a common feature in many biologically active compounds, and the isobutyl substitution at the 3-position can be crucial for achieving potency and selectivity. nih.gov

One significant area of research is in the treatment of metabolic diseases. A derivative, (S)-1-(3-cyclopentyloxy-4-methoxyphenyl)-3-isobutylpiperazine, has been identified as a potent phosphodiesterase 4 (PDE4) inhibitor. googleapis.com PDE4 inhibitors are investigated for their potential in treating cognitive disorders by modulating cyclic AMP (cAMP) levels in the brain. googleapis.com Similarly, another study identified an (R)-isobutylpiperazine derivative as a selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. nii.ac.jp Such agonists have potential therapeutic benefits for treating dyslipidemia and hypertriglyceridemia by, for example, raising high-density lipoprotein cholesterol (HDL-C) levels. nii.ac.jp

In oncology, diketopiperazine derivatives of isobutylpiperazine have shown promise. Specifically, (S)-1-benzyl-3-isobutylpiperazine-2,5-dione was evaluated for its antiproliferative effects and its ability to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. researchgate.net This highlights the potential of this scaffold in developing new cancer therapies.

Furthermore, the versatility of the piperazine scaffold is demonstrated in its use for creating central nervous system (CNS) active agents. Derivatives have been synthesized and evaluated as neuropeptide S (NPS) receptor antagonists, which are under investigation for treating substance abuse disorders. acs.orgnih.gov

Table 1: Examples of Therapeutics Derived from 3-Isobutylpiperazine

| Derivative Name | Therapeutic Area | Target |

|---|---|---|

| (S)-1-(3-cyclopentyloxy-4-methoxyphenyl)-3-isobutylpiperazine | Cognitive Disorders | Phosphodiesterase 4 (PDE4) googleapis.com |

| (R)-isobutylpiperazine benzothiazole (B30560) derivative | Metabolic Disease (Dyslipidemia) | PPARδ Agonist nii.ac.jp |

Advanced Synthetic Methodologies for Diversification

The creation of diverse libraries of 3-isobutylpiperazine derivatives for drug discovery relies on the development of efficient and versatile synthetic strategies. Traditional multi-step synthesis, involving the protection of one piperazine nitrogen with a Boc group followed by alkylation and subsequent functionalization, forms the basis of many approaches. vulcanchem.com However, more advanced methodologies are being pursued to enhance synthetic efficiency and structural complexity.

Palladium-catalyzed carboamination reactions represent a powerful strategy for the stereoselective synthesis of substituted piperazines. This method allows for the modular construction of piperazines with diverse substituents at multiple positions on the ring in a single step, starting from commercially available amino acid precursors. nih.gov Such reactions can generate two chemical bonds and up to two stereocenters with high levels of control over the product's three-dimensional shape. nih.gov

Another innovative approach involves the use of the this compound scaffold as a building block in modular synthesis. For instance, it has been incorporated into the synthesis of Urea-Pyridazine-Piperazine (UPP) scaffolds designed to mimic α-helices. clockss.org This strategy is highly versatile, allowing for the straightforward preparation of libraries of compounds that can disrupt protein-protein interactions. clockss.org

For the synthesis of more complex structures like diketopiperazines (DKPs), domino reactions offer an efficient route. A domino radical scission-oxidation process has been developed to selectively modify customizable units, enabling the generation of rigid DKP scaffolds with four tailor-made, spatially-oriented chains from a single precursor. csic.esresearchgate.net This method highlights the potential for creating highly functionalized molecules with high optical purity for various applications in drug discovery. researchgate.net

Mechanistic Investigations of Biological Actions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Computational modeling and mechanistic studies are key components of this research.

In the development of PPARδ agonists, docking simulations were used to visualize the binding of an (R)-isobutylpiperazine derivative to its target. nii.ac.jp These models revealed that the (R)-isobutyl group fits snugly into a hydrophobic surface of the PPARδ ligand-binding domain, an interaction critical for the compound's agonist activity. This insight helps explain the observed selectivity and potency. nii.ac.jp

Similarly, for neuropeptide S (NPS) receptor antagonists, in-depth molecular modeling has been performed to elucidate the structure-activity relationships. nih.gov These studies provide an updated model of how the ligands interact with the NPS receptor, guiding the synthesis of new derivatives with improved potency and pharmacological profiles. nih.gov

The mechanism of action for PDE4 inhibitors derived from this scaffold is the inhibition of the PDE4 enzyme, which is responsible for hydrolyzing cAMP. By blocking this enzyme, the derivatives increase intracellular cAMP levels, which in turn activates the CREB (cAMP response element-binding protein) pathway. googleapis.com This pathway is known to be important for neuronal plasticity and cognitive function, providing a clear mechanistic basis for the therapeutic potential of these compounds. googleapis.com

Q & A

Q. What are the optimal synthetic routes for 1-Boc-3-isobutylpiperazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves using Boc-protected piperazine derivatives as intermediates. For example, benzoic acid derivatives can undergo acylation, bromination, and esterification to introduce substituents (e.g., isobutyl groups) at specific positions . Key variables include solvent choice (e.g., dichloromethane for Boc protection), reaction time (12–24 hours for nucleophilic substitution), and stoichiometric ratios (1.2–1.5 equivalents of isobutyl halide). Catalytic agents like DMAP or TEA may enhance Boc deprotection efficiency . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm Boc group presence via tert-butyl singlet (~1.4 ppm in H NMR) and piperazine ring protons (δ 2.5–3.5 ppm) .

- HPLC : Use a C18 column (ACN/water mobile phase) to assess purity (>95% typical for intermediates) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H] (e.g., calculated for : 265.19 g/mol) .

- Melting Point : Compare observed vs. literature values to detect impurities .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic environments, which can degrade the compound . Pre-dry solvents (e.g., molecular sieves for DCM) during experimental use.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in downstream applications?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/ethanol modifiers .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers in racemic mixtures .

- Circular Dichroism (CD) : Validate enantiopurity post-separation. Note that the isobutyl group’s spatial orientation may affect ligand-receptor binding in medicinal chemistry studies .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Perform systematic solubility screenings:

- Solvent Polarity : Test in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents. Piperazine derivatives often show higher solubility in polar aprotic solvents due to hydrogen-bonding capacity .

- Temperature Gradients : Measure solubility at 25°C vs. 50°C; heating may improve dissolution in low-polarity solvents like toluene.

- Co-solvent Systems : Blend DCM with ethanol (1:1) to balance solubility and reaction compatibility .

Q. How can researchers evaluate the hydrolytic stability of the Boc group under varying pH conditions?

- Methodological Answer : Conduct kinetic studies:

- Acidic Conditions : Expose to TFA/DCM (1:99 v/v) and monitor Boc cleavage via H NMR (disappearance of ~1.4 ppm peak) over 0–60 minutes .

- Basic Conditions : Treat with NaOH/THF (0.1 M) and track degradation by HPLC. Piperazine rings may undergo ring-opening at pH > 10 .

- Neutral Aqueous Buffers : Assess stability in PBS (pH 7.4) for drug delivery applications; use LC-MS to detect hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。